molecular formula C10H12ClN3O4 B1382464 tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate CAS No. 1803598-41-5

tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate

Cat. No.: B1382464
CAS No.: 1803598-41-5
M. Wt: 273.67 g/mol
InChI Key: XURVZLVGUCMWRS-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate (CAS 1803598-41-5) is a high-purity chemical intermediate designed for research and development applications . This compound, with a molecular formula of C 10 H 12 ClN 3 O 4 and a molecular weight of 273.67, serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry . Its molecular structure features both a chloro and a nitro substituent on the pyridine ring, alongside a tert-butoxycarbonyl (Boc) protecting group, making it a valuable precursor for the synthesis of more complex molecules . The Boc group is a cornerstone in modern synthetic chemistry, widely used to protect amine functionalities during multi-step reaction sequences. Researchers utilize this compound in the synthesis of various heterocyclic scaffolds and as a key intermediate in the development of active pharmaceutical ingredients (APIs). It is strictly for professional laboratory research use. This product is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Datasheet for proper handling protocols. This compound is classified with the hazard statements H301, H311, and H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-6-4-5-12-8(11)7(6)14(16)17/h4-5H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURVZLVGUCMWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate typically involves the reaction of 2-chloro-3-nitropyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical transformations, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to a variety of substituted pyridines.
Reaction TypeExample NucleophilesMajor Products
Nucleophilic SubstitutionAmines, ThiolsSubstituted pyridines
ReductionHydrogen (Pd catalyst)tert-butyl N-(2-amino-3-nitropyridin-4-yl)carbamate

Biological and Medicinal Chemistry

Research indicates that this compound may act as a pharmacophore in drug design, particularly due to its structural characteristics that enhance biological activity. The nitro group can facilitate redox reactions, creating reactive intermediates that interact with biological targets.

Potential Applications:

  • Drug Development: Investigated for its ability to inhibit specific biological pathways.
  • Therapeutic Uses: Potential candidates for treating various diseases due to their biological activity.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its applications extend to agrochemicals and other industrial products due to its effective reactivity and functional group versatility.

Case Study 1: Drug Development

A study explored the use of this compound derivatives as potential inhibitors for specific enzymes involved in cancer pathways. The compound's unique structure allowed for selective binding, demonstrating promising results in preclinical trials.

Case Study 2: Material Science

In material science research, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance under stress compared to traditional polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Pyridine-Based Carbamates

Compound Name CAS Molecular Formula MW (g/mol) Substituents Key Properties/Applications
tert-Butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate 1803598-41-5 C₁₀H₁₂ClN₃O₄ 273.67 2-Cl, 3-NO₂ Intermediate for pharmaceuticals
tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate - C₁₀H₁₁ClFN₂O₂ ~254.66 2-Cl, 3-F Potential electrophilic substitution
tert-Butyl N-(2-methoxyethyl)-N-(3-nitropyridin-4-yl)carbamate 2680676-68-8 C₁₃H₁₉N₃O₅ 297.31 3-NO₂, N-methoxyethyl Enhanced lipophilicity
  • Electronic Effects : The nitro group in the target compound is strongly electron-withdrawing, increasing pyridine ring electrophilicity compared to the electron-withdrawing but less bulky fluoro substituent in its analog .
  • Synthetic Utility : The methoxyethyl-substituted derivative (CAS: 2680676-68-8) exhibits higher lipophilicity, making it suitable for drug candidates requiring membrane permeability .

Benzyl Carbamates with Halogen and Heterocyclic Substituents

Examples from :

  • tert-Butyl (2-Fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42d) : 36% yield; thiazole moiety enhances bioactivity .
  • tert-Butyl (2-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42e) : 49% yield; chloro substituent improves metabolic stability .

Comparison :

Bicyclic and Aliphatic Carbamates

Examples :

  • tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4): Rigid bicyclic structure for conformational restriction in drug design .
  • tert-Butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate (CAS: 4261-80-7): Aliphatic chain with cyclopropane enhances solubility .

Comparison :

  • Bicyclic carbamates (e.g., CAS: 880545-32-4) provide steric hindrance, reducing off-target interactions, while the target compound’s planar pyridine ring facilitates aromatic interactions in catalysis .

Biological Activity

tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate is a synthetic compound notable for its unique structural features, including a tert-butyl group and a nitro-substituted pyridine ring. Its molecular formula is C10_{10}H12_{12}ClN3_{3}O2_{2}, with a molecular weight of approximately 273.67 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can enhance the compound's ability to participate in redox reactions, leading to the formation of reactive intermediates that interact with biological targets. The mechanism involves either covalent or non-covalent bonding with these targets, resulting in alterations in their activity or function.

Biological Applications

Research indicates that this compound and its derivatives may serve as inhibitors for specific biological pathways, making them candidates for drug development. The presence of both chloro and nitro groups influences the compound's reactivity and biological activity, allowing it to be utilized in various therapeutic contexts .

Case Studies and Research Findings

  • Inhibitory Activity : Studies have shown that derivatives of this compound exhibit inhibitory effects on certain kinases, which are critical in various signaling pathways. For instance, compounds structurally similar to this compound have demonstrated significant binding affinities to protein targets involved in cancer progression .
  • Synthesis and Functionalization : The synthesis of this compound typically involves controlled reactions to optimize yields. Functionalization studies have indicated that this compound can act as an intermediate for synthesizing more complex molecules with desirable biological properties .
  • Biological Studies : A study focused on the interactions between this compound and various enzymes revealed that the nitro group enhances electron-withdrawing properties, which may influence how the compound interacts with biological systems. This interaction is crucial for understanding its therapeutic potential .

Comparative Analysis

The uniqueness of this compound can be highlighted by comparing it with similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl (4-chloro-3-nitropyridin-2-yl)carbamateC10_{10}H12_{12}ClN3_{3}O2_{2}Contains both chloro and nitro groups; used in similar synthetic applications.
Tert-butyl (2-chloropyridin-4-yl)carbamateC10_{10}H12_{12}ClN2_{2}O2_{2}Lacks nitro group; different biological activity profile.
Tert-butyl (2-chloro-3-methylpyridin-4-yl)carbamateC11_{11}H14_{14}ClN2_{2}O2_{2}Contains methyl instead of nitro group; alters reactivity.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate?

  • Methodology :

  • Condensation reactions : React tert-butyl carbamate derivatives with substituted pyridine precursors (e.g., 2-chloro-3-nitropyridin-4-amine) using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under inert atmospheres (N₂/Ar) .
  • Purification : Monitor reaction progress via TLC, followed by column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.
  • Key parameters : Maintain low moisture conditions to prevent hydrolysis of the carbamate group.

Q. How is this compound characterized?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., nitro, chloro groups) and tert-butyl moiety integration .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₀H₁₁ClN₃O₄: ~296.04 g/mol) .
  • HPLC : Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Storage : Store at room temperature in airtight, light-protected containers to prevent photodegradation. Avoid exposure to strong acids/bases, which may hydrolyze the carbamate group .
  • Decomposition risks : Nitro groups may decompose exothermically under high heat (>150°C). Conduct thermal stability tests via DSC (Differential Scanning Calorimetry) .

Advanced Questions

Q. How can synthesis yields be optimized for this compound?

  • Design of Experiments (DoE) :

  • Solvent screening : Compare polar aprotic solvents (DMF, THF) for solubility and reaction efficiency .
  • Temperature optimization : Test reactions at 0°C (to minimize side reactions) vs. room temperature.
  • Stoichiometry : Vary equivalents of coupling reagents (EDCI/HOBt) to identify cost-effective ratios.
    • Scale-up challenges : Use flow chemistry to improve heat/mass transfer and reduce byproduct formation .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Troubleshooting steps :

  • 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations to confirm regiochemistry .
  • X-ray crystallography : Resolve structural ambiguities by growing single crystals (e.g., using slow evaporation in dichloromethane/hexane) .
  • Computational validation : Compare experimental NMR shifts with DFT (Density Functional Theory)-predicted values .

Q. What computational approaches are used to predict the reactivity of this compound?

  • DFT modeling :

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as an electron-deficient center) .
  • Transition state analysis : Simulate SNAr (nucleophilic aromatic substitution) pathways for chlorine displacement .
    • Molecular docking : Predict binding affinity with biological targets (e.g., enzymes in medicinal chemistry studies) .

Q. How to assess the biological activity of this compound in vitro?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity kits) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Metabolic stability : Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-(2-chloro-3-nitropyridin-4-yl)carbamate

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